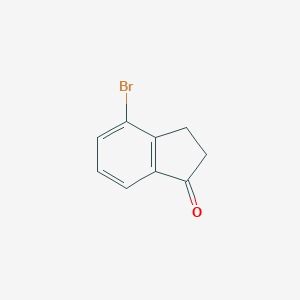

4-Bromo-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVYFYLSZIMKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164720 | |

| Record name | 1-Indanone, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15115-60-3 | |

| Record name | 4-Bromo-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15115-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanone, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015115603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15115-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Indanone, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-1-indanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F68K258XWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromo-1-indanone chemical properties and structure

An In-Depth Technical Guide to 4-Bromo-1-indanone: Chemical Properties, Structure, and Applications

Abstract

This compound is a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical and physical properties, structural features, and significant applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of its reactivity. The document highlights its role as a versatile building block in the synthesis of complex bioactive molecules and advanced materials.

Chemical Structure and Properties

This compound, with the IUPAC name 4-bromo-2,3-dihydroinden-1-one, is an indanone derivative characterized by a bromine atom substituted at the C-4 position of the indene ring.[1] This substitution provides a reactive site for various chemical transformations, making it a valuable precursor in multi-step syntheses.[2] The presence of the ketone group and the aromatic ring further contributes to its chemical versatility.

Structural Information

The structure of this compound is depicted below:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The compound typically appears as an orange-brown crystalline powder.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 15115-60-3 | [2][4] |

| Molecular Formula | C₉H₇BrO | [2][4] |

| Molecular Weight | 211.06 g/mol | [2][4] |

| Appearance | Orange-brown crystalline powder | [2][5] |

| Melting Point | 95-99 °C | [2][4][5] |

| Boiling Point | 125 °C at 1.5 mmHg | [4][5] |

| Purity | ≥ 99% (HPLC) | [4] |

| Storage Temperature | 0 - 8 °C | [4] |

Synthesis and Reactivity

Synthetic Routes

The most common method for synthesizing this compound is through the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid or its corresponding acid chloride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong protic acid like trifluoromethanesulfonic acid.[1][6]

Caption: General synthetic pathway for this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by three functional components: the aromatic bromine substituent, the ketone carbonyl group, and the enolizable α-protons. The bromine atom makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for forming new carbon-carbon bonds.[2] This allows for the introduction of a wide variety of substituents at the 4-position. The ketone functionality can undergo nucleophilic addition and reduction reactions, while the adjacent methylene group can be functionalized via enolate chemistry.

Experimental Protocols

Synthesis of this compound from 3-(2-Bromophenyl)propanoic acid[6]

This protocol details the synthesis via an intramolecular Friedel-Crafts acylation.

Materials:

-

3-(2-Bromophenyl)propanoic acid

-

1,2-dichloroethane

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated brine solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(2-Bromophenyl)propanoic acid (1.0 equiv) in 1,2-dichloroethane.

-

Add thionyl chloride (2.5 equiv) to the solution and reflux the mixture for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

-

Prepare a suspension of anhydrous aluminum chloride (1.65 equiv) in dichloromethane in a separate reaction vessel.

-

Dissolve the crude acid chloride in dichloromethane and add it dropwise to the mechanically stirred AlCl₃ suspension, maintaining the temperature below 27 °C.

-

Stir the reaction mixture at room temperature for three hours.

-

Quench the reaction by pouring it into a container half-full of ice.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dry the resulting solid in a vacuum oven at 30 °C to yield this compound as an off-white solid.

Monitoring and Purification: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS).[5][6] The final product can be further purified by flash column chromatography if necessary.[6]

Applications in Research and Drug Development

This compound is a highly valued intermediate in the pharmaceutical industry due to its versatile structure, which serves as a scaffold for a wide range of biologically active compounds.[2][4]

Pharmaceutical Intermediate

This compound is a key building block in the synthesis of drugs targeting various therapeutic areas:

-

Neurological Disorders: It is a precursor in the synthesis of compounds like Donepezil, which is used for the treatment of Alzheimer's disease.[1]

-

Immunomodulation: It serves as an intermediate in the preparation of Ozanimod, a drug used to treat relapsing multiple sclerosis and ulcerative colitis.[5]

-

Oncology: The indanone scaffold is present in numerous compounds investigated for their anti-cancer properties.[1][2][4] this compound provides a convenient starting point for creating libraries of derivatives for screening.[2]

-

Analgesics: It is used to prepare TRPV1 antagonists, which are being explored as potential analgesics.[5]

Caption: Role of this compound in a typical drug discovery workflow.

Other Applications

Beyond pharmaceuticals, this compound is utilized in:

-

Material Science: For the formulation of advanced materials, including polymers and coatings.[4]

-

Biochemical Research: As a tool to study biological pathways and identify potential drug targets.[4]

Spectroscopic Profile

The characterization of this compound is routinely performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the downfield region), and two methylene groups of the five-membered ring (typically as triplets in the aliphatic region).

-

¹³C NMR: The carbon NMR spectrum will display a characteristic peak for the carbonyl carbon significantly downfield (around 190-210 ppm), along with signals for the aromatic and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1690-1715 cm⁻¹. Aromatic C=C and C-H stretching vibrations are also present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight (211.06), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a dry, well-ventilated area at the recommended temperature of 0 - 8 °C.[4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 15115-60-3 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Indanone, 4-bromo- | C9H7BrO | CID 98713 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Bromo-1-indanone, a key intermediate in the development of pharmaceuticals and other complex organic molecules. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways.

Introduction

This compound (CAS No: 15115-60-3) is a versatile bicyclic aromatic ketone.[1] Its structure, featuring a bromine atom on the aromatic ring, makes it an excellent precursor for a variety of chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1] This reactivity has led to its use in the synthesis of a range of biologically active molecules, including those targeting neurological disorders and cancer.[1] This guide will focus on the most common and effective methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the intramolecular Friedel-Crafts cyclization of a substituted phenylpropanoic acid. Variations of this method, along with other potential routes, are discussed below.

Pathway 1: Two-Step Intramolecular Friedel-Crafts Acylation

This is the most widely documented and reliable method for the synthesis of this compound. It involves the conversion of 3-(2-bromophenyl)propanoic acid to its more reactive acid chloride, followed by an intramolecular Friedel-Crafts acylation to yield the desired product.

Reaction Scheme:

| Parameter | Value | Reference |

| Starting Material | 3-(2-Bromophenyl)propanoic acid | [2] |

| Reagents | Thionyl chloride, Aluminum chloride | [2] |

| Solvents | 1,2-dichloroethane, Dichloromethane | [2] |

| Reaction Time | 24 hours (Step 1), 3 hours (Step 2) | [2] |

| Reaction Temperature | Reflux (Step 1), <27 °C (Step 2) | [2] |

| Yield | 86% | [2] |

Step 1: Synthesis of 3-(2-Bromophenyl)propanoyl chloride [2]

-

In a suitable reaction vessel, dissolve 3-(2-bromophenyl)propanoic acid (550 g, 2.4 mol) in 1,2-dichloroethane (5.5 L).

-

To this solution, add thionyl chloride (437.8 mL, 6 mol).

-

Heat the mixture to reflux and maintain for 24 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

Step 2: Synthesis of this compound [2]

-

Prepare a mechanically stirred suspension of anhydrous aluminum chloride (526.9 g, 3.96 mol) in dichloromethane (1 L).

-

Dissolve the crude 3-(2-bromophenyl)propanoyl chloride from Step 1 in methylene chloride (1 L).

-

Add the acid chloride solution dropwise to the aluminum chloride suspension, ensuring the internal temperature does not exceed 27 °C.

-

Stir the reaction mixture at room temperature for three hours.

-

Quench the reaction by carefully pouring the mixture into a large container of ice.

-

Extract the aqueous mixture with dichloromethane (3 x 3 L).

-

Combine the organic layers and wash sequentially with saturated brine (2 L) and saturated sodium bicarbonate solution (2 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dry the resulting solid in a vacuum oven at 30 °C to yield this compound (435 g, 86%) as an off-white solid.

Pathway 2: One-Step Intramolecular Friedel-Crafts Acylation

A more direct approach involves the cyclization of 3-(2-bromophenyl)propanoic acid using a strong acid catalyst, which serves to both activate the carboxylic acid and promote the intramolecular acylation.

Reaction Scheme:

| Parameter | Value | Reference |

| Starting Material | 3-(2-Bromophenyl)propanoic acid | [2] |

| Reagent | Trifluoromethanesulfonic acid | [2] |

| Solvent | Dichloromethane | [2] |

| Reaction Temperature | 0 °C to 80 °C | [2] |

| Yield | Not explicitly stated, requires optimization | [1] |

-

In a pressure tube, dissolve 3-(2-bromophenyl)propionic acid (0.5 mmol) in anhydrous dichloromethane (1.0 mL).

-

Cool the solution to 0 °C and slowly add trifluoromethanesulfonic acid (3 equiv.).

-

Warm the reaction mixture to room temperature and then heat in an oil bath at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

-

Upon completion, pour the mixture into ice water and extract with dichloromethane (3x).

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate this compound.

Pathway 3: Bromination of 1-Indanone

An alternative approach is the direct bromination of 1-indanone. However, this method can be challenging due to the potential for substitution at multiple positions on the indanone skeleton, including the benzylic position.[3] Achieving regioselectivity for the 4-position on the aromatic ring requires careful control of reaction conditions.

Reaction Scheme:

Product Characterization

Accurate identification of this compound is crucial. The following table summarizes its key physical and spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrO | [4] |

| Molecular Weight | 211.06 g/mol | [4] |

| Appearance | Orange-brown crystalline powder | [1] |

| Melting Point | 95-99 °C | [1] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.92 (d, J = 8.0 Hz, 1H), 7.86 (d, J = 8.0 Hz, 1H), 7.41 (t, J = 8.0 Hz, 1H), 4.20 (s, 2H) | [5] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 192.4, 147.2, 139.8, 131.4, 130.9, 125.6, 121.4, 55.6, 53.3 | [5] |

Note: The provided NMR data is for 2,2,4-tribromo-2,3-dihydro-1H-inden-1-one, which contains the this compound scaffold. Specific high-resolution spectra for pure this compound were not available in the searched literature.

Conclusion

The two-step intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid stands out as the most robust and high-yielding method for the synthesis of this compound. While a one-step variation offers a more direct route, it may require more rigorous optimization of reaction conditions. Direct bromination of 1-indanone is a less favorable approach due to challenges in achieving regioselectivity. For researchers and professionals in drug development, the two-step Friedel-Crafts acylation provides a reliable and scalable pathway to this important synthetic intermediate.

References

Spectroscopic Profile of 4-Bromo-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-1-indanone (CAS No: 15115-60-3), a key intermediate in organic synthesis and pharmaceutical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. The information herein is intended to support the identification, characterization, and utilization of this compound in research and development settings.

Compound Overview

This compound is a halogenated derivative of 1-indanone, a bicyclic ketone. Its chemical formula is C₉H₇BrO, with a molecular weight of approximately 211.06 g/mol .[1] The presence of the bromine atom and the ketone functionality makes it a versatile building block in the synthesis of a variety of more complex molecules, particularly in the development of novel therapeutic agents.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region, while the methylene protons of the five-membered ring will be observed further upfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-7 | 7.6 - 7.8 | d | ~8.0 | 1H |

| H-5 | 7.4 - 7.6 | d | ~8.0 | 1H |

| H-6 | 7.2 - 7.4 | t | ~8.0 | 1H |

| H-3 (CH₂) | 3.0 - 3.2 | t | ~6.0 | 2H |

| H-2 (CH₂) | 2.6 - 2.8 | t | ~6.0 | 2H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is the most deshielded and appears at the lowest field.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | 205 - 210 |

| Aromatic C-Br (C-4) | 120 - 125 |

| Aromatic CH (C-5, C-6, C-7) | 125 - 140 |

| Aromatic Quaternary (C-3a, C-7a) | 145 - 155 |

| CH₂ (C-2) | 25 - 30 |

| CH₂ (C-3) | 35 - 40 |

Experimental Protocol for NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) containing a small amount of tetramethylsilane (TMS) as an internal reference standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. Other significant absorptions include C-H stretching from the aromatic and aliphatic portions of the molecule.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | 1710 - 1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum can be acquired by preparing a potassium bromide (KBr) pellet containing a small amount of the compound. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M and M+2) of approximately equal intensity.

| m/z | Interpretation |

| 210/212 | [M]⁺ (Molecular ion) |

| 182/184 | [M - CO]⁺ |

| 131 | [M - Br]⁺ |

| 103 | [C₈H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocol for Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and then ionized by a beam of high-energy electrons. The resulting ions are separated based on their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

Physical properties like melting point and molecular weight of 4-Bromo-1-indanone

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromo-1-indanone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical intermediates is crucial for successful synthesis and discovery. This compound (CAS No. 15115-60-3) is a versatile building block in organic synthesis, particularly valued for its role in the development of novel pharmaceuticals.[1][2] This technical guide provides a detailed overview of its physical properties, experimental protocols for its synthesis, and its utility as a synthetic intermediate.

Physical and Chemical Properties

This compound is an organic compound characterized by an indanone skeleton with a bromine substituent at the 4-position.[3] Its reactivity, driven by the bromine atom and the ketone functional group, makes it a valuable precursor in a variety of chemical reactions, including nucleophilic substitutions and palladium-catalyzed coupling reactions like Suzuki and Heck couplings.[2] This reactivity allows for the introduction of diverse functional groups, facilitating the construction of complex molecular architectures for potential therapeutic agents, agrochemicals, and advanced materials.[1][2]

The key physical and chemical data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₉H₇BrO | [1][4][5] |

| Molecular Weight | 211.06 g/mol | [1][2][4] |

| Melting Point | 95 - 99 °C | [1][2][6] |

| Boiling Point | 125 °C at 1.5 mmHg | [1][6] |

| Appearance | White to off-white or orange-brown crystalline powder | [1][2][7] |

| Purity | Typically ≥ 97% or ≥ 99% (HPLC) | [1][2] |

| CAS Number | 15115-60-3 | [2][4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is commonly achieved through the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propionic acid or its corresponding acid chloride.[3][8] Below are detailed methodologies for two common synthetic routes.

Method 1: Synthesis via Trifluoromethanesulfonic Acid

This procedure outlines the synthesis from 3-(2-bromophenyl)propionic acid using trifluoromethanesulfonic acid.[8]

Materials:

-

3-(2-bromophenyl)propionic acid

-

Trifluoromethanesulfonic acid

-

Anhydrous dichloromethane

-

Ice water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-(2-bromophenyl)propionic acid (0.5 mmol) in anhydrous dichloromethane (1.0 mL) in a pressure tube.

-

Cool the solution to 0 °C.

-

Slowly add trifluoromethanesulfonic acid (3 equivalents) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature.

-

Seal the pressure tube and heat it in an oil bath at 80 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS) until the starting material is completely consumed.[6][8]

-

After completion, pour the reaction mixture into ice water.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate this compound.[8]

Method 2: Synthesis via Thionyl Chloride and Aluminum Chloride

This alternative method involves the conversion of the carboxylic acid to an acid chloride followed by Friedel-Crafts acylation.[8]

Materials:

-

3-(2-Bromophenyl)propanoic acid

-

1,2-dichloroethane

-

Thionyl chloride

-

Methylene chloride (Dichloromethane)

-

Anhydrous aluminum chloride

-

Ice

-

Saturated brine solution

-

Saturated sodium bicarbonate solution

-

Sodium sulfate

Procedure:

-

Dissolve 3-(2-Bromophenyl)propanoic acid (550 g, 2.4 mol) in 1,2-dichloroethane (5.5 L).

-

Add thionyl chloride (437.8 mL, 6 mol) to the solution and reflux for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

-

Prepare a mechanically stirred suspension of anhydrous aluminum chloride (526.9 g, 3.96 mol) in dichloromethane (1 L).

-

Dissolve the crude acid chloride in methylene chloride (1 L) and add it dropwise to the aluminum chloride suspension, maintaining the temperature below 27 °C.

-

Stir the reaction at room temperature for three hours.

-

Quench the reaction by pouring it into a large container half-full of ice.

-

Extract the resulting mixture with dichloromethane (3 x 3 L).

-

Wash the combined organic layers sequentially with saturated brine (2 L) and saturated sodium bicarbonate (2 L).

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Dry the resulting solid in a vacuum oven at 30 °C to yield this compound as an off-white solid.[8]

Application in Synthesis

This compound is a key intermediate in the synthesis of various biologically active molecules and complex organic compounds.[1][7] Its utility is highlighted in its application as a precursor for pharmaceuticals targeting conditions like cancer and neurological disorders.[2][3]

The following diagram illustrates a general workflow where this compound serves as a starting material for further synthetic transformations.

Caption: Synthetic pathways originating from this compound.

This workflow demonstrates the conversion of a precursor to this compound, which then undergoes various reactions to yield functionalized derivatives. These derivatives can be further elaborated to produce complex, high-value molecules such as pharmaceutical agents. For instance, it is a precursor in the synthesis of immunomodulators and compounds with anti-inflammatory and anticancer properties.[1][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS 15115-60-3 | Catsyn [catsyn.com]

- 5. 1-Indanone, 4-bromo- | C9H7BrO | CID 98713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 15115-60-3 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

4-Bromo-1-indanone: A Technical Guide for Advanced Research

CAS Number: 15115-60-3 Molecular Formula: C₉H₇BrO

This technical guide provides an in-depth overview of 4-Bromo-1-indanone, a key intermediate in organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.

Core Compound Specifications

This compound is a brominated derivative of indanone, recognized for its utility as a versatile building block in medicinal chemistry and material science.[1] Its chemical structure facilitates the introduction of various functional groups, making it a valuable precursor for complex molecules.

| Property | Value | Reference |

| CAS Number | 15115-60-3 | [2] |

| Molecular Formula | C₉H₇BrO | [2] |

| Molecular Weight | 211.06 g/mol | [2] |

| Appearance | White to off-white crystalline powder or light yellow/orange-brown solid | [1][2][3] |

| Melting Point | 95-99 °C | [1][2][3] |

| Boiling Point | 125 °C at 1.5 mmHg | [1][2] |

| Purity | ≥ 97-99% (HPLC) | [1][3] |

| Solubility | Soluble in organic solvents such as dichloromethane. | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the intramolecular Friedel-Crafts cyclization of a substituted 3-phenylpropanoic acid derivative. Below are detailed experimental protocols for its preparation.

Protocol 1: Synthesis from 3-(2-Bromophenyl)propanoic acid using Thionyl Chloride and Aluminum Chloride

This two-step process involves the formation of an acid chloride followed by a Friedel-Crafts cyclization.

Step 1: Formation of 3-(2-Bromophenyl)propanoyl chloride

-

Dissolve 3-(2-Bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane.

-

Add thionyl chloride (2.5 equivalents) to the solution.

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Prepare a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane.

-

Dissolve the crude acid chloride from Step 1 in methylene chloride.

-

Add the acid chloride solution dropwise to the aluminum chloride suspension, maintaining the temperature below 27 °C.

-

Stir the reaction mixture at room temperature for three hours.

-

Quench the reaction by pouring it into a container of ice.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solutions.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dry the resulting solid in a vacuum oven at 30 °C to yield this compound as an off-white solid.[4]

Protocol 2: One-Pot Synthesis using Trifluoromethanesulfonic Acid

This method provides a direct cyclization of the carboxylic acid.

-

Place a solution of 3-(2-bromophenyl)propionic acid (1 equivalent) in anhydrous dichloromethane in a pressure tube.

-

Cool the solution to 0 °C and slowly add trifluoromethanesulfonic acid (3 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and then seal the pressure tube.

-

Heat the sealed tube in an oil bath at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC/MS).

-

Upon completion, pour the reaction mixture into ice water and extract three times with dichloromethane.

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate this compound.[4]

Applications in Drug Discovery and Development

This compound serves as a critical starting material for the synthesis of a variety of biologically active molecules, particularly in the fields of oncology and immunology.

Immunomodulatory Agents

This compound is a precursor in the synthesis of immunomodulators.[5] A notable example is its use in the development of selective agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[5] S1P1 agonists are of significant interest for the treatment of autoimmune diseases like multiple sclerosis.

One such S1P1 agonist synthesized from a this compound scaffold is CYM-5442.[5] This compound has been shown to be a full agonist for S1P1-dependent pathways, inducing and maintaining lymphopenia, a key therapeutic effect for autoimmune conditions.[6]

The S1P1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand (like S1P or an agonist like CYM-5442), initiates a signaling cascade.[7][8] This signaling is crucial for lymphocyte trafficking from lymphoid organs to the peripheral circulation.[8] Agonists of S1P1 can lead to the internalization and degradation of the receptor, effectively trapping lymphocytes in the lymph nodes and preventing them from migrating to sites of inflammation.

Anti-Cancer Agents

Derivatives of indanone have demonstrated significant potential as anti-cancer agents.[9] These compounds have shown efficacy against various cancer cell lines, including those of the colon and breast.[10][11] The mechanism of action for these derivatives can be multifaceted, often involving the disruption of key cellular processes required for cancer cell proliferation and survival.

One studied mechanism is the inhibition of tubulin polymerization.[10][11] Tubulin is a critical component of microtubules, which are essential for cell division (mitosis). By interfering with tubulin polymerization, indanone derivatives can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) of the cancer cells.[10][12]

Additionally, some indanone-based compounds have been shown to modulate signaling pathways such as NF-κB and MAPK, which are often dysregulated in cancer.[9] For example, the indanone-based thiazolyl hydrazone derivative, ITH-6, has been shown to downregulate NF-κB p65 and Bcl-2 expression, contributing to its apoptotic effects in colorectal cancer cells.[13]

A typical workflow for assessing the anti-cancer potential of a novel indanone derivative involves several key stages, from initial synthesis to in-depth mechanistic studies.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical research communities. Its versatile chemical nature allows for its use as a foundational scaffold in the synthesis of a wide array of bioactive molecules. The detailed protocols and mechanistic insights provided in this guide are intended to support and facilitate further research into the development of novel therapeutics derived from this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 15115-60-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S1PR1 - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

4-Bromo-1-indanone: A Comprehensive Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and diverse applications of 4-Bromo-1-indanone, a key building block in medicinal chemistry and materials science. This document details synthetic methodologies, experimental protocols, and the role of this compound in the development of novel therapeutic agents and functional materials. All quantitative data is summarized in structured tables for easy comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a versatile synthetic intermediate characterized by an indanone core with a bromine substituent at the 4-position. This bromine atom serves as a convenient handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. Its rigid scaffold and functional group accessibility make it a valuable starting material for the synthesis of complex organic molecules with a wide range of biological activities and material properties.

Synthesis of this compound

The most prevalent method for the synthesis of this compound is the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid or its corresponding acyl chloride. Variations in the choice of acid, cyclizing agent, and reaction conditions have been explored to optimize the yield and purity of the final product.

Synthetic Methodologies: A Comparative Overview

The following table summarizes various reported methods for the synthesis of this compound, highlighting the key reagents, reaction conditions, and reported yields.

| Starting Material | Key Reagents/Catalysts | Solvent | Reaction Conditions | Yield (%) | Reference |

| 3-(2-Bromophenyl)propanoic acid | Thionyl chloride, Aluminum chloride | 1,2-Dichloroethane, Dichloromethane | Reflux, then 23-27 °C, 3 h | 86 | |

| 3-(2-Bromophenyl)propanoic acid | Trifluoromethanesulfonic acid | Dichloromethane | 0 °C to 80 °C | Not specified | |

| 3-(p-tolyl)propanoic acid (for 1-indanone) | Polyphosphoric acid (PPA) | - | 80-90 °C, 30-60 min | High | |

| 2-bromobenzaldehyde, 2-hydroxy-ethyl vinyl ether | Pd(OAc)₂, dppp, Et₃N | Ethylene glycol | 115 °C, 16 h | High |

Experimental Protocols for Synthesis

Method 1: Friedel-Crafts Cyclization via Acyl Chloride

This protocol details the synthesis of this compound from 3-(2-bromophenyl)propanoic acid, proceeding through the formation of the acyl chloride followed by an intramolecular Friedel-Crafts cyclization.

Step 1: Formation of 3-(2-Bromophenyl)propanoyl chloride

-

Dissolve 3-(2-bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane.

-

Add thionyl chloride (2.5 equivalents) to the solution.

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acyl chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Prepare a mechanically stirred suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane.

-

Dissolve the crude acyl chloride from Step 1 in methylene chloride.

-

Add the acyl chloride solution dropwise to the aluminum chloride suspension, maintaining the reaction temperature below 27 °C.

-

Stir the reaction at room temperature for three hours.

-

Quench the reaction by pouring it into a mixture of ice and water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solutions.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dry the resulting solid in a vacuum oven at 30 °C to yield this compound as an off-white solid.

Method 2: One-Pot Palladium-Catalyzed Heck-Aldol Annulation

This modern approach provides a more direct route to the indanone core from readily available starting materials.

Reaction Setup:

-

To a sealed tube, add 2-bromobenzaldehyde (1.0 mmol), 2-hydroxy-ethyl vinyl ether (1.2 mmol), triethylamine (1.5 mmol), palladium(II) acetate (1 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 1.5 mol%).

-

Add ethylene glycol (4 mL) to the sealed tube.

Reaction Conditions:

-

Heat the reaction mixture at 115 °C for 16 hours.

Work-up:

-

Cool the reaction to room temperature.

-

Add 3 M HCl and stir for 1 hour to facilitate hydrolysis to the indanone.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis Workflow

Caption: Comparative workflows for the synthesis of this compound.

Applications of this compound in Drug Discovery and Materials Science

This compound is a highly sought-after intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its utility stems from the ability to introduce diverse functionalities at the 4-position via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Pharmaceutical Applications

This compound serves as a crucial building block in the development of therapeutic agents targeting a range of diseases, including cancer, neurological disorders, and inflammatory conditions.

1. Akt Inhibitors for Cancer Therapy

The kinase Akt is a central node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, promoting cell growth and survival. This compound has been utilized in the synthesis of potent and selective Akt inhibitors.

Signaling Pathway

Caption: The PI3K/Akt signaling pathway and the inhibitory action of compounds derived from this compound.

2. S1P1 Receptor Modulators for Autoimmune Diseases

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. Modulators of S1P1 are effective in treating autoimmune diseases by sequestering lymphocytes in the lymph nodes. This compound is a key starting material for the synthesis of novel S1P1 receptor agonists.

Signaling Pathway

Caption: S1P1 receptor signaling pathway and the agonistic effect of compounds synthesized from this compound.

3. Other Pharmaceutical Applications

This compound is also a precursor for the synthesis of compounds with potential applications in treating neurological disorders and as anti-inflammatory agents. The indanone scaffold is a privileged structure in medicinal chemistry, and the bromo-substituent allows for the facile generation of diverse chemical libraries for drug screening.

Experimental Protocol for Application: Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Degassed 1,4-Dioxane

-

Degassed deionized water

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-indanone.

Application Workflow

Caption: General workflow for the application of this compound in the synthesis of diverse derivatives for biological evaluation.

Materials Science Applications

The utility of this compound extends to materials science, where it can be incorporated into the synthesis of advanced organic frameworks and polymers. The rigid indanone core can impart desirable thermal and mechanical properties to materials, while the bromo-functionality allows for post-synthetic modification and the introduction of specific electronic or optical properties. Its use in the formulation of polymers and coatings can enhance properties such as durability and resistance to environmental factors.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of its bromine substituent make it an ideal starting point for the synthesis of a wide range of complex molecules. In drug discovery, it has proven to be a key intermediate in the development of novel therapeutics for cancer, autoimmune diseases, and neurological disorders. In materials science, it offers a platform for the creation of new functional materials. The methodologies and applications detailed in this guide underscore the continued importance of this compound for researchers and scientists in both academic and industrial settings.

A Technical Guide to the Solubility of 4-Bromo-1-indanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Bromo-1-indanone, a key intermediate in pharmaceutical synthesis. A thorough review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in various common organic solvents. For drug development and process chemistry, where solubility is a critical parameter influencing reaction kinetics, purification, and formulation, the absence of such data necessitates experimental determination.

This document provides a comprehensive, generalized experimental protocol for determining the solubility of crystalline organic compounds like this compound. The methodologies outlined are based on standard practices in the pharmaceutical and chemical industries, enabling researchers to generate reliable and reproducible solubility data.

Data Presentation

As of the latest literature review, no specific quantitative solubility data for this compound has been published. Therefore, a data table cannot be presented. Researchers are encouraged to use the experimental protocols provided in this guide to generate their own data. The following table template is provided for the systematic recording of experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Methanol | e.g., 25 | e.g., Isothermal Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., Isothermal Shake-Flask | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Isothermal Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Isothermal Shake-Flask | ||

| e.g., Heptane | e.g., 25 | e.g., Isothermal Shake-Flask |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent at a constant temperature.[1][2][3]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a controlled temperature to achieve a saturated solution at equilibrium.

Materials and Equipment:

-

This compound (solid, crystalline powder)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or agitator (e.g., orbital shaker in an incubator)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes

-

A validated analytical instrument for concentration measurement, such as:

-

High-Performance Liquid Chromatography (HPLC) with a UV detector

-

UV-Vis Spectrophotometer

-

-

pH meter (for aqueous or buffered solutions, if applicable)

Procedure:

-

Preparation of the Suspension:

-

Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[2] A common starting point is to add significantly more solid than is expected to dissolve.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant rate that is sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction.

-

Allow the system to equilibrate for a sufficient period. The time to reach equilibrium can vary but is typically 24 to 72 hours.[1] It is advisable to determine the equilibration time by sampling at different intervals (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[1]

-

-

Sample Collection and Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to sediment.

-

Carefully draw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any fine, undissolved particles that could lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration of the sample.

-

-

Calculation and Reporting:

-

Calculate the concentration of the original, undiluted saturated solution, taking the dilution factor into account.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visually confirm that excess solid remains in the original vial. If no solid is present, the experiment is invalid for determining thermodynamic solubility and must be repeated with more solute.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Isothermal Shake-Flask Experimental Workflow.

References

The Emerging Therapeutic Potential of 4-Bromo-1-indanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated congeners, 4-Bromo-1-indanone has garnered significant attention as a versatile starting material for the synthesis of novel derivatives with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental methodologies for key biological assays, and visualizations of implicated signaling pathways to facilitate further research and drug development in this promising area.

Core Biological Activities and Quantitative Data

Derivatives of this compound, particularly chalcones and 2-benzylidene derivatives, have demonstrated significant potential as both anticancer and antimicrobial agents. The introduction of various substituents on the core indanone structure allows for the fine-tuning of biological activity.

Anticancer Activity

Chalcones and related derivatives synthesized from this compound have exhibited potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of 2-Benzylidene Indanone Derivatives Against Human Cancer Cell Lines

| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Benzylidene Indanone | 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | Multiple Human Carcinoma Cells | 0.010–14.76 | [1] |

Table 2: Cytotoxicity of Chalcone Derivatives Against Various Cell Lines

| Compound Class | Specific Derivative Example | Cell Line | IC50 (µg/mL) | Reference |

| Chalcone | 3'-(trifluoromethyl)chalcone | Hep-2 (laryngeal carcinoma) | >25 | [2] |

| Chalcone | Licochalcone A | Hep-2 (laryngeal carcinoma) | 17.5 | [2] |

| Chalcone | 4-Methoxychalcone | A549 (lung adenocarcinoma) | >25 | [2] |

| Chalcone | trans-chalcone | B-16 (mouse melanoma) | 12.5 | [2] |

Note: While not all compounds in the tables are explicitly 4-bromo derivatives, they represent classes of compounds that can be synthesized from this compound and demonstrate the potential of the indanone scaffold.

Antimicrobial Activity

Chalcone derivatives of 1-indanone have shown promising activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is influenced by the substitution pattern on the aromatic rings.

Table 3: Antibacterial Activity of 1-Indanone Chalcone Derivatives

| Compound Class | Specific Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-Indanone Chalcone | Compound 1b (structure not specified) | Pseudomonas aeruginosa | 15.6 - 31.3 | [3] |

| 1-Indanone Chalcone | Compound 1b (structure not specified) | Salmonella typhimurium | 15.6 - 31.3 | [3] |

Note: The specific structures of the tested chalcones were not detailed in the abstract, but they were derived from 1-indanone.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible evaluation of the biological activities of novel compounds. The following sections provide methodologies for key assays relevant to the assessment of this compound derivatives.

Synthesis of 2-Benzylidene-4-bromo-1-indanone Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives via a Claisen-Schmidt condensation reaction.

Materials:

-

This compound

-

Substituted benzaldehydes

-

Ethanol

-

5% Sodium hydroxide (NaOH) solution

-

Ice-water mixture

-

Hydrochloric acid (HCl) to adjust pH

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolve this compound (1 equivalent) and a substituted benzaldehyde (1.2 equivalents) in ethanol in a round-bottom flask.

-

Add 5% NaOH solution to the mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Pour the reaction mixture into an ice-water mixture.

-

Adjust the pH to approximately 5 with HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization or column chromatography.[4]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multi-well plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., 5, 10, 15, 20, 25 µg/mL) and incubate for 48 hours. Include a vehicle control (e.g., 0.25% DMSO).

-

After incubation, remove the treatment medium and add fresh medium containing MTT solution.

-

Incubate for 4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 550 nm using a plate reader.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (1 - [Absorbance of experimental wells / Absorbance of control wells]) x 100%.[2]

-

The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound derivatives dissolved in a suitable solvent

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5][6]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

NF-κB Signaling Pathway in Cancer

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[7][8] Its aberrant activation is a hallmark of many cancers.[9] Small molecules that inhibit the NF-κB pathway are therefore of great interest as potential anticancer agents.

References

- 1. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. protocols.io [protocols.io]

- 7. Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. scispace.com [scispace.com]

Discovery and historical context of indanone compounds in medicinal chemistry

An In-depth Technical Guide on its Discovery, Historical Context, and Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indanone core, a bicyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance. Its journey from a simple organic building block to the central framework of numerous life-changing pharmaceuticals is a testament to the power of chemical synthesis and rational drug design. This technical guide delves into the discovery and historical context of indanone compounds in medicinal chemistry, providing a comprehensive overview of their synthesis, biological activities, and the experimental methodologies used to evaluate their therapeutic potential. We will explore the development of key indanone-based drugs, examine their mechanisms of action through relevant signaling pathways, and provide detailed experimental protocols for their evaluation.

Historical Perspective: From Chemical Curiosity to Clinical Success

The story of indanone in medicinal chemistry is intrinsically linked to the broader history of drug discovery. While the indanone structure itself has been known to organic chemists for over a century, its therapeutic potential was not fully realized until the latter half of the 20th century. Early research into indanone derivatives was largely academic, focusing on their synthesis and chemical reactivity.[1] However, as our understanding of disease biology deepened, medicinal chemists began to recognize the unique structural features of the indanone nucleus that make it an ideal starting point for the development of novel therapeutic agents.

A pivotal moment in the history of indanone-based drugs was the development of Donepezil for the treatment of Alzheimer's disease.[2][3][4] The "cholinergic hypothesis" of Alzheimer's, which posits that a decline in acetylcholine levels contributes to cognitive decline, spurred the search for acetylcholinesterase (AChE) inhibitors.[2][5] Early AChE inhibitors like physostigmine and tacrine were limited by poor pharmacokinetic profiles and toxicity.[2] The research leading to Donepezil began in 1983 at Eisai, where scientists systematically modified existing pharmacophores, eventually leading to the design of the indanone-based structure of Donepezil, which was approved by the FDA in 1996.[6]

The versatility of the indanone scaffold was further demonstrated with the discovery of Indinavir , a potent HIV protease inhibitor.[7][8][9] The advent of the HIV/AIDS pandemic in the 1980s created an urgent need for effective antiviral therapies. The discovery of the HIV protease as a critical enzyme in the viral life cycle provided a key therapeutic target.[10][11] Indinavir, developed by Merck, emerged from a rational drug design approach targeting this enzyme and received FDA approval in 1996, becoming a cornerstone of highly active antiretroviral therapy (HAART).[7][8][12]

Another significant milestone was the development of Rasagiline for Parkinson's disease.[1][13][14][15] The understanding of dopamine depletion in Parkinson's disease led to the exploration of monoamine oxidase B (MAO-B) inhibitors to preserve existing dopamine levels.[16][17][18][19] Rasagiline, a selective and irreversible MAO-B inhibitor, was developed and approved, offering a valuable therapeutic option for managing the symptoms of this neurodegenerative disorder.[15]

These landmark discoveries solidified the importance of the indanone core in medicinal chemistry and spurred further research into its potential for treating a wide range of diseases, including cancer, inflammation, and microbial infections.[1][2][4][18]

Quantitative Data Summary

The following tables summarize key quantitative data for representative indanone compounds across different therapeutic areas.

Table 1: Cholinesterase Inhibitory Activity of Indanone Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Donepezil | AChE | - | [20] |

| Compound 9 | AChE | 14.8 | [21] |

| Compound 14 | AChE | 18.6 | [21] |

| Compound 5c | AChE | 120 | [22][23] |

| Compound 7b | BChE | 40 | [22][23] |

| Compound 7h | AChE | 1200 | [24] |

| Compound 7h | BChE | 300 | [24] |

| Compound 4h | AChE | 1200 | [20] |

| Compound 4h | BChE | 300 | [20] |

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; IC50: Half maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of Indanone Derivatives

| Compound | Assay | IC50 (µM) | % Inhibition | Reference |

| Compound 11k | NO Production (LPS-stimulated RAW264.7) | - | Potent | [25] |

| Indanone Derivative | Heat-induced Hemolysis | 54.69 | 72.82% at 100 µM | [19][26] |

| Diclofenac Sodium (Standard) | Heat-induced Hemolysis | - | 85.71% at 100 µg/mL | [19] |

| Compound 4d | TNF-α Expression (LPS-stimulated RAW 264.7) | - | 83.73% | [27] |

| Compound 4d | IL-6 Expression (LPS-stimulated RAW 264.7) | - | 69.28% | [27] |

NO: Nitric Oxide; LPS: Lipopolysaccharide; IC50: Half maximal inhibitory concentration.

Key Signaling Pathways

The therapeutic effects of indanone compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Acetylcholinesterase Inhibition in Alzheimer's Disease

TLR4/JNK/NF-κB Signaling in Inflammation

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of drug discovery. The following sections provide step-by-step methodologies for key assays used in the evaluation of indanone compounds.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize acetylcholinesterase inhibitors.[9][14][21][26][28]

Materials:

-

96-well microplate

-

Microplate reader

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test indanone compounds

-

Positive control (e.g., Donepezil)

Procedure:

-

Preparation of Reagents:

-

Prepare all solutions in phosphate buffer (pH 8.0).

-

Prepare a stock solution of the test indanone compound and the positive control in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

20 µL of phosphate buffer

-

20 µL of the test compound solution (or buffer for control, or positive control solution)

-

20 µL of AChE enzyme solution

-

-

Incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of ATCI substrate solution to each well.

-

-

Measurement and Analysis:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to read the absorbance every minute for 5-10 minutes.

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a common in vitro method to assess the anti-inflammatory potential of compounds.[2][29][30][31][32]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Test indanone compounds

-

96-well cell culture plates

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Protocol:

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh DMEM.

-

Pre-treat the cells with various concentrations of the test indanone compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Measurement of Nitrite:

-

After the incubation period, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

The percentage of NO production inhibition is calculated as: % Inhibition = [ (Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells ] x 100

-

Experimental and Drug Discovery Workflows

The discovery and development of new drugs is a complex, multi-stage process. The following diagrams illustrate typical workflows in medicinal chemistry research.

General Drug Discovery Workflow

Synthesis of Key Indanone-Based Drugs

The synthesis of indanone-based pharmaceuticals often involves multi-step reaction sequences. The following are simplified representations of the synthetic routes for Donepezil, Indinavir, and Rasagiline.

Donepezil Synthesis:

Indinavir Synthesis:

Rasagiline Synthesis:

Conclusion

The indanone scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. From its humble beginnings as a synthetic intermediate, it has evolved into the core of several blockbuster drugs, impacting the lives of millions of patients worldwide. The historical journey of indanone-based therapeutics highlights the synergy between organic synthesis, pharmacology, and clinical medicine. The continued exploration of indanone derivatives, coupled with advancements in our understanding of disease biology and drug discovery technologies, promises to unveil new therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals to appreciate the rich history and future potential of this remarkable chemical entity.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]